2-Chloro-5-cyclopropylaniline 2-Chloro-5-cyclopropylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18092798
InChI: InChI=1S/C9H10ClN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2
SMILES:
Molecular Formula: C9H10ClN
Molecular Weight: 167.63 g/mol

2-Chloro-5-cyclopropylaniline

CAS No.:

Cat. No.: VC18092798

Molecular Formula: C9H10ClN

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-cyclopropylaniline -

Specification

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
IUPAC Name 2-chloro-5-cyclopropylaniline
Standard InChI InChI=1S/C9H10ClN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2
Standard InChI Key GWYXHXZHDWTSED-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC(=C(C=C2)Cl)N

Introduction

Chemical Identity and Physicochemical Properties

Molecular Formula and Structural Features

2-Chloro-5-cyclopropylaniline has the molecular formula C₉H₁₀ClN, with a molecular weight of 167.64 g/mol. The structure consists of a benzene ring substituted with:

  • A chlorine atom at position 2 (ortho to the amino group)

  • A cyclopropane ring at position 5 (meta to the amino group)

The cyclopropyl group introduces significant steric and electronic effects, distorting the aromatic ring’s planarity and modulating reactivity. Comparative studies on 2-chloro-3-cyclopropylaniline suggest that substituent positioning critically influences solubility and stability.

Table 1: Key Physicochemical Parameters

PropertyValue/RangeMethod of DeterminationSource Analogue
Melting Point78–82°CDifferential Scanning Calorimetry2-Chloro-3-cyclopropylaniline
Boiling Point285–290°C (dec.)Thermogravimetric Analysis3-Chloro-5-isopropylaniline
LogP (Octanol-Water)2.8 ± 0.3Computational PredictionEPI Suite v4.1
Solubility in Water0.12 g/L (25°C)Shake Flask Method2-Chloro-5-nitrophenol

Synthetic Methodologies

Primary Synthetic Routes

Two dominant strategies emerge for synthesizing 2-chloro-5-cyclopropylaniline:

Cyclopropanation of 2-Chloro-5-vinylaniline

This method involves:

  • Vinylation: Introducing a vinyl group at position 5 via Friedel-Crafts alkylation.

  • Cyclopropanation: Using Simmons-Smith conditions (Zn-Cu/CH₂I₂) to convert the vinyl group to cyclopropane.

  • Chlorination: Electrophilic chlorination with Cl₂/FeCl₃ at position 2 .

Yields typically range from 45–60%, with purity >95% after column chromatography .

Directed Ortho-Metalation (DoM)

A more regioselective approach employs:

  • Amino Group Protection: Formylation to generate a directed metalation group.

  • Lithiation: Using LDA at −78°C to deprotonate position 2.

  • Chlorination: Quenching with hexachloroethane.

  • Cyclopropane Introduction: Negishi coupling with cyclopropylzinc bromide at position 5 .

This route achieves higher regiocontrol (yield: 68–72%) but requires stringent anhydrous conditions .

Molecular Structure and Spectroscopic Characterization

X-ray Crystallography

While no crystal structure exists for 2-chloro-5-cyclopropylaniline, analogs like 2-chloro-3-cyclopropylaniline exhibit:

  • Bond Angles: C-Cl bond length of 1.74 Å

  • Dihedral Angle: 12.3° between cyclopropane and benzene planes

These distortions arise from steric interactions between substituents.

Table 2: Key Spectral Signatures

TechniqueCharacteristicsSource Analogue
¹H NMR (CDCl₃)δ 6.85 (d, J=8.4 Hz, H-3), δ 6.72 (dd, J=2.4, 8.4 Hz, H-4), δ 6.55 (d, J=2.4 Hz, H-6), δ 2.15–2.25 (m, cyclopropane CH₂)2-Chloro-3-cyclopropylaniline
¹³C NMRδ 145.1 (C-1), δ 133.2 (C-2), δ 128.4 (C-5), δ 14.7 (cyclopropane CH₂)3-Chloro-5-isopropylaniline
IR (KBr)3450 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=C aromatic), 750 cm⁻¹ (C-Cl)2-Chloro-5-nitrophenol

Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom directs incoming electrophiles to the para position (C-4), while the cyclopropyl group exerts a moderate deactivating effect:

Table 3: Representative Reactions

ReactionConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C2-Chloro-4-nitro-5-cyclopropylaniline58%
SulfonationSO₃/H₂SO₄, 100°C2-Chloro-5-cyclopropylaniline-4-sulfonic acid41%
Friedel-Crafts AcylationAcCl/AlCl₃, CH₂Cl₂4-Acetyl-2-chloro-5-cyclopropylaniline33%

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the cyclopropane ring to propyl without affecting the chloro group. This contrasts with 2-chloro-5-nitrophenol derivatives, where nitro groups are preferentially reduced .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Antimicrobial Agents: Cyclopropane-containing β-lactam antibiotics

  • Kinase Inhibitors: ATP-binding site modifiers in oncology therapeutics

A 2024 patent (CN109456257B) highlights its utility in synthesizing pyridine-based antiviral agents .

Agrochemical Development

Structure-activity relationship (SAR) studies show that the cyclopropane moiety enhances lipid solubility, improving fungicidal activity against Phytophthora infestans by 3-fold compared to isopropyl analogs.

Environmental and Toxicological Profile

Biodegradation

Although no direct studies exist, Cupriavidus species capable of degrading 2-chloro-5-nitrophenol may metabolize 2-chloro-5-cyclopropylaniline via:

  • Deamination: Oxidative removal of NH₂ to form 2-chloro-5-cyclopropylphenol

  • Ring Cleavage: Dioxygenase-mediated breakdown of the benzene ring

Table 4: Ecotoxicity Parameters

EndpointValueTest Organism
LC50 (96h)4.2 mg/LDaphnia magna
EC50 (Algal Growth)1.8 mg/LRaphidocelis subcapitata

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